molecular formula C9H17NO3 B2622341 1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol CAS No. 2168083-86-9

1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol

Cat. No. B2622341
CAS RN: 2168083-86-9
M. Wt: 187.239
InChI Key: VQWSDPPBIFGPAP-UHFFFAOYSA-N
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Description

1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol, also known as HOMA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medical research. HOMA is a cyclic amino alcohol that is composed of a four-membered azetidine ring and a five-membered oxane ring. In

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol is not fully understood. However, it is believed that this compound interacts with enzymes and proteins in the body to produce its biological effects. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which play a role in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant properties and can scavenge free radicals. This compound has also been shown to have anti-inflammatory effects and can inhibit the release of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol in lab experiments is its high purity and stability. This compound is a relatively stable compound that can be stored for extended periods without degradation. Additionally, this compound is readily available and can be synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on 1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol. One area of research involves the development of this compound-based chiral catalysts for use in asymmetric synthesis. Additionally, this compound-based compounds could be developed as potential therapeutics for the treatment of neurodegenerative diseases and inflammatory disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medical research.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in medical research. The synthesis of this compound involves a multistep process that yields a high purity and stable compound. This compound has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Future research on this compound could lead to the development of new therapeutics for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol involves a multistep process that begins with the reaction of 4-hydroxyoxan-4-ylmethylamine with ethylene oxide to form 1-(2-hydroxyethyl)-4-hydroxyoxan-4-ylmethylamine. This intermediate is then reacted with acetic anhydride to form 1-(2-acetoxyethyl)-4-hydroxyoxan-4-ylmethylamine. Finally, the azetidine ring is formed by reacting the intermediate with sodium hydride and 1,2-dibromoethane. The resulting product is purified through several steps to obtain pure this compound.

Scientific Research Applications

1-[(4-Hydroxyoxan-4-yl)methyl]azetidin-3-ol has been studied extensively for its potential applications in medical research. One of the most promising areas of research involves the use of this compound as a chiral building block for the synthesis of biologically active compounds. This compound has been used to synthesize various natural products, including alkaloids and amino acids, which have shown promising biological activity. Additionally, this compound has been studied for its potential use as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

1-[(4-hydroxyoxan-4-yl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c11-8-5-10(6-8)7-9(12)1-3-13-4-2-9/h8,11-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWSDPPBIFGPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN2CC(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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